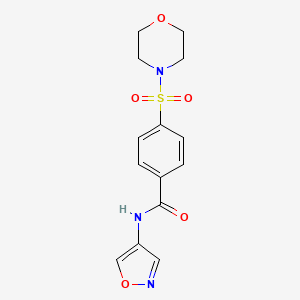

N-(isoxazol-4-yl)-4-(morpholinosulfonyl)benzamide

Description

N-(isoxazol-4-yl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an isoxazole ring and a morpholinosulfonyl group

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(1,2-oxazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c18-14(16-12-9-15-22-10-12)11-1-3-13(4-2-11)23(19,20)17-5-7-21-8-6-17/h1-4,9-10H,5-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDIWDBSKZPDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CON=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-4-(morpholinosulfonyl)benzamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Attachment of the Benzamide Core: The isoxazole ring is then attached to the benzamide core through a nucleophilic substitution reaction.

Introduction of the Morpholinosulfonyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Substitution: The benzamide core and the isoxazole ring can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(isoxazol-4-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the morpholinosulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(isoxazol-4-yl)-4-(morpholinyl)benzamide: Similar structure but lacks the sulfonyl group.

N-(isoxazol-4-yl)-4-(piperidinylsulfonyl)benzamide: Contains a piperidine ring instead of a morpholine ring.

N-(isoxazol-4-yl)-4-(morpholinosulfonyl)aniline: Aniline derivative with a similar sulfonyl group.

Uniqueness

N-(isoxazol-4-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of both the isoxazole ring and the morpholinosulfonyl group, which confer specific chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Biological Activity

N-(isoxazol-4-yl)-4-(morpholinosulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanism of action, biological applications, and relevant case studies.

Chemical Structure and Synthesis

The compound features an isoxazole ring and a morpholinosulfonyl group attached to a benzamide core. The synthesis typically involves:

- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

- Attachment of the Benzamide Core : This is accomplished via nucleophilic substitution.

- Introduction of the Morpholinosulfonyl Group : This step finalizes the structure, enhancing its biological activity .

This compound interacts with specific molecular targets, particularly enzymes and receptors. The isoxazole moiety contributes to binding affinity, while the morpholinosulfonyl group modulates activity. This interaction can lead to inhibition or activation of various biological pathways, making it a candidate for therapeutic applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit mitochondrial oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cancer cells. This inhibition leads to reduced viability in cancer cell lines, particularly those dependent on OXPHOS for energy metabolism .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 0.58 | Inhibition of Complex I |

| UM16 | 0.31 | Disruption of ATP synthesis |

| BxPC-3 | 2.9 | Induction of metabolic stress |

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties against various Gram-positive and Gram-negative pathogens. Preliminary results suggest that it may serve as a lead compound for developing new antibiotics .

Table 2: Antibacterial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

- Cancer Treatment : A study investigated the efficacy of this compound in a pancreatic cancer model (Pan02). The compound demonstrated significant tumor growth inhibition compared to control groups, indicating its potential as an effective therapeutic agent .

- Antimicrobial Trials : Another study assessed the compound's effectiveness against bacterial strains resistant to conventional antibiotics. The results showed promising activity, suggesting that modifications could yield novel antibacterial agents .

Future Directions

The ongoing research into this compound focuses on optimizing its structure for enhanced selectivity and potency against targeted diseases. The exploration of its derivatives may also reveal new therapeutic avenues, particularly in oncology and infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.